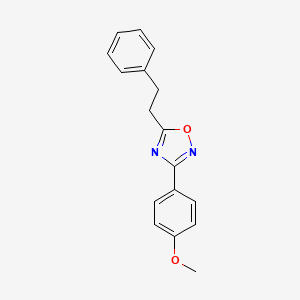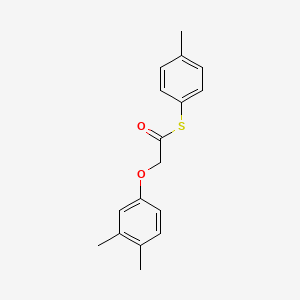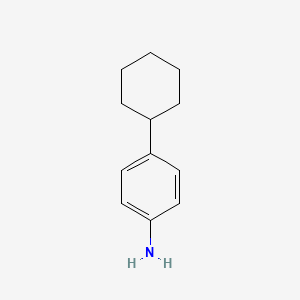
4-Cyclohexylaniline
概要
説明
Synthesis Analysis
4-Cyclohexylaniline synthesis involves multiple approaches, including organocatalytic reactions and palladium-catalyzed processes. For example, Cyclohexylamine has been utilized as an efficient organocatalyst for the synthesis of structurally diverse 2-amino-4H-chromenes through multicomponent reactions, highlighting its versatility in synthesis methods (Mitragotri et al., 2023). Additionally, palladium-catalyzed ester α-arylation followed by decarboxylation has been employed for the synthesis of 4-(heteroaryl)cyclohexanones, demonstrating alternative routes for synthesizing cyclohexylamine derivatives (Zhou et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-Cyclohexylaniline and its derivatives is pivotal in determining its chemical reactivity and properties. Studies have explored various structural aspects, such as the conformational preferences and stereochemistry of cyclohexylamine derivatives. For instance, the synthesis of optically active trans 4-cyclohexyl-L-proline, an intermediate in drug synthesis, demonstrates the importance of molecular structure in the pharmaceutical applications of cyclohexylamine derivatives (Kalisz et al., 2005).
Chemical Reactions and Properties
4-Cyclohexylaniline participates in various chemical reactions, including organocatalysis, hydrogenation, and reactions involving its amino group. Its ability to act as an organocatalyst and participate in hydrogenation reactions showcases its versatility in synthetic chemistry. For example, an improved synthesis of trifluoromethyl-cyclohexylamines via hydrogenation of trifluoromethylanilines demonstrates the chemical reactivity of cyclohexylaniline derivatives under specific conditions (Alekseenko et al., 2012).
Physical Properties Analysis
The physical properties of 4-Cyclohexylaniline, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. Although specific studies on the physical properties of 4-Cyclohexylaniline were not highlighted in this search, these properties can generally be inferred from the structural characteristics and are important for practical applications in synthesis and industrial processes.
Chemical Properties Analysis
The chemical properties of 4-Cyclohexylaniline, including its reactivity with other compounds, its role as a catalyst or reactant in synthesis, and its potential for forming various derivatives, are essential for understanding its applications in chemistry. The inhibition of estrogen synthetase by 4-Cyclohexylaniline demonstrates its biochemical relevance and potential therapeutic applications (Kellis & Vickery, 1984).
科学的研究の応用
Photolysis and Reactivity Studies : Guizzardi et al. (2001) explored the generation and reactivity of the 4-aminophenyl cation through the photolysis of 4-chloroaniline. They found that 4-chloroaniline and its derivatives undergo photoheterolysis in polar media, leading to the formation of phenyl cations. This process is significant in understanding the photochemical behavior of related compounds (Guizzardi et al., 2001).
Synthesis of Heterobifunctional Linkers : Leonard and Bruncková (2012) discussed the synthesis of Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a compound used in immunoassays, radio-labeling for tumor imaging, therapeutic agent delivery, and other biotechnological applications. Their work focuses on a concise, high-yielding synthesis method for SMCC (Leonard & Bruncková, 2012).
Multicomponent Synthesis of Chromene Derivatives : Boominathan et al. (2011) conducted a study on the synthesis of medicinally promising 4H-chromene derivatives using a one-pot, atom economical process. They utilized cyclohexane-1,3-dione, among other compounds, for the synthesis, highlighting the versatility of cyclohexane derivatives in medicinal chemistry (Boominathan et al., 2011).
Ionic Transfer Reactions with Cyclohexadiene-Based Surrogates : Walker and Oestreich (2019) described the development of cyclohexa-1,4-diene-based surrogates for difficult-to-handle compounds. This research is crucial for understanding ionic transfer reactions in the absence of metals, offering insights into cleaner and safer chemical processes (Walker & Oestreich, 2019).
Brønsted Acid-Catalyzed Transfer Hydrogenation : Chatterjee and Oestreich (2016) explored the use of cyclohexa-1,4-dienes in Brønsted acid-catalyzed transfer hydrogenation. This study demonstrates the potential of cyclohexane derivatives in facilitating transfer hydrogenation, a vital reaction in organic synthesis (Chatterjee & Oestreich, 2016).
Investigation of Electrochemical Oxidation : Zettersten et al. (2009) investigated the electrochemical oxidation of 4-chloroaniline, demonstrating the formation of various oxidized and reduced dimers. This research contributes to the understanding of electrochemistry relevant to the synthesis and manipulation of cyclohexane derivatives (Zettersten et al., 2009).
作用機序
Target of Action
4-Cyclohexylaniline is a chemical compound with the linear formula C12H17N
Mode of Action
It has been used as a reactant in nucleophilic acylation to form n-(4-cyclohexylphenyl)acetamide by reacting with acetyl halides . This suggests that it may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
The specific biochemical pathways affected by 4-Cyclohexylaniline are currently unknown. It has been used in the synthesis of n-(4-cyclohexylphenyl)-2-morpholino-acetamide , suggesting that it may be involved in the modification of proteins or other biomolecules.
Result of Action
It has been used in the synthesis of various compounds , suggesting that it may have potential applications in chemical synthesis and possibly in drug development.
Safety and Hazards
将来の方向性
The future directions of 4-Cyclohexylaniline are not fully understood and require further investigation .
Relevant Papers
A paper titled “Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters” discusses the reductive amination of phenolics with cyclohexylamine using Pd/C and Rh/C as catalysts .
特性
IUPAC Name |
4-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNMBIKJQAKQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213154 | |
| Record name | 4-Cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylaniline | |
CAS RN |
6373-50-8 | |
| Record name | 4-Cyclohexylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Cyclohexylaniline exert its effect on steroidogenesis?
A1: 4-Cyclohexylaniline acts as a potent aromatase inhibitor. [] Aromatase is an enzyme crucial for the conversion of androgens (like testosterone and androstenedione) to estrogens. By inhibiting aromatase, 4-Cyclohexylaniline effectively reduces the production of estradiol. [, ] This inhibition has downstream consequences on progesterone production in the human corpus luteum. While low, physiological concentrations of estradiol can stimulate progesterone production, higher, pharmacological levels of estradiol can have the opposite effect, leading to a decrease in progesterone production. [] Therefore, by reducing estradiol levels, 4-Cyclohexylaniline can indirectly influence progesterone synthesis.
Q2: What is known about the structural features of 4-Cyclohexylaniline that are important for its activity?
A2: 4-Cyclohexylaniline is a structurally simpler analog of the drug aminoglutethimide, yet it exhibits greater potency in inhibiting aromatase. [] Studies have shown that the arylamine moiety of both 4-Cyclohexylaniline and aminoglutethimide is essential for their inhibitory activity. [] This arylamine group is responsible for coordinating with the heme-iron of the aromatase cytochrome P450 enzyme, leading to its inhibition. [] Interestingly, unlike aminoglutethimide, 4-Cyclohexylaniline does not require the complex glutarimide ring or the chiral 3-ethyl substituent for high-affinity binding to aromatase. [] This suggests that the specific structure of the cyclohexyl group in 4-Cyclohexylaniline plays a crucial role in its interaction with the aromatase enzyme.
Q3: Beyond its role in steroidogenesis, has 4-Cyclohexylaniline been investigated for other applications?
A3: Recent research has explored the potential use of 4-Cyclohexylaniline as part of a novel alkylating chemotherapeutic agent, specifically a phenyl-chloroethyl urea derivative. [, ] In these studies, 4-Cyclohexylaniline was reacted with 2-ethyl isocyanate to form cyclohexylphenyl-chloroethyl urea (CCEU). CCEU demonstrated promising anti-proliferative effects on multiple myeloma and acute myeloid leukemia (AML) cells. [, ] This activity was linked to CCEU's ability to target and alkylate prohibitin, a mitochondrial protein found to be overexpressed in these cancer cells. [, ] While further research is needed to fully elucidate the mechanism of action and therapeutic potential of CCEU, these studies highlight the possibility of utilizing 4-Cyclohexylaniline as a building block for novel anticancer agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



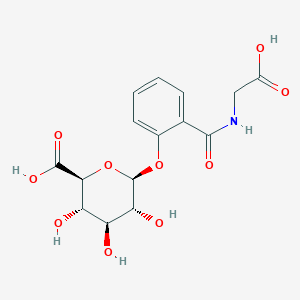

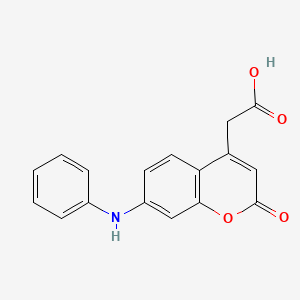
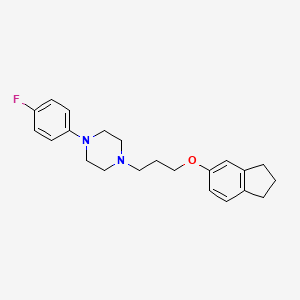

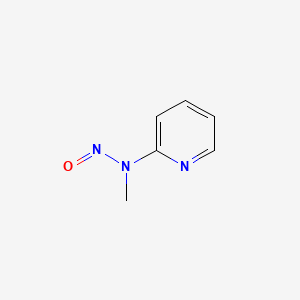
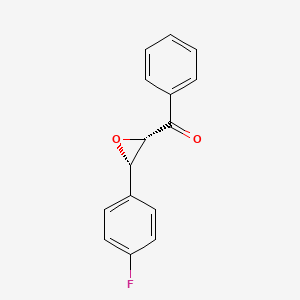
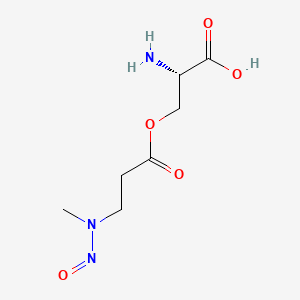
![N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide](/img/structure/B1222806.png)
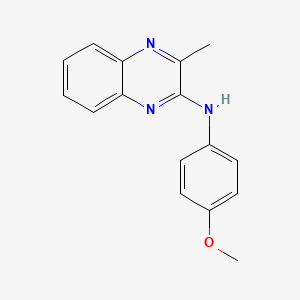
![5-[2-(6-Hydroxy-3-methyl-2-benzofuranyl)-2-oxoethyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1222808.png)

